10,12-Octadecadienoic acid

Lipid Metabolism Adipocyte Biology PPAR Signaling

10,12-Octadecadienoic acid (CAS 22880-03-1), commonly designated as the trans-10, cis-12 isomer of conjugated linoleic acid (10,12-CLA), is a diene-conjugated octadecadienoic acid wherein the two double bonds are conjugated (at positions 10 and rather than methylene-separated as in the parent compound linoleic acid. This geometric and positional isomerization confers a distinct biological interaction profile compared to both its non-conjugated precursor and the more abundant dietary isomer, cis-9, trans-11 CLA (9,11-CLA).

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 22880-03-1
Cat. No. B015010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,12-Octadecadienoic acid
CAS22880-03-1
Synonyms10,12-linoleic acid
10,12-octadecadienoate
10,12-octadecadienoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CCCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+
InChIKeyGKJZMAHZJGSBKD-BLHCBFLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10,12-Octadecadienoic Acid (CAS 22880-03-1): A Position-Specific Conjugated Linoleic Acid Isomer for Differentiated Lipid Research


10,12-Octadecadienoic acid (CAS 22880-03-1), commonly designated as the trans-10, cis-12 isomer of conjugated linoleic acid (10,12-CLA), is a diene-conjugated octadecadienoic acid wherein the two double bonds are conjugated (at positions 10 and 12) rather than methylene-separated as in the parent compound linoleic acid . This geometric and positional isomerization confers a distinct biological interaction profile compared to both its non-conjugated precursor and the more abundant dietary isomer, cis-9, trans-11 CLA (9,11-CLA). The compound is recognized for its ability to modulate lipid metabolism via interactions with peroxisome proliferator-activated receptors (PPARs) and for its isomer-specific effects on adipocyte function and body composition .

Why 10,12-Octadecadienoic Acid Cannot Be Replaced by Other CLA Isomers or Linoleic Acid


Scientific substitution of 10,12-octadecadienoic acid with other conjugated linoleic acid (CLA) isomers or non-conjugated linoleic acid is not scientifically valid due to fundamental differences in molecular mechanism and biological outcome. Unlike linoleic acid, which serves as a metabolic precursor, the conjugated double bond system of 10,12-CLA enables direct, isomer-specific modulation of nuclear receptors such as PPARγ and PPARα [1]. Critically, the 9,11-CLA isomer does not share these PPAR-modulating properties in human adipocytes, and linoleic acid lacks them entirely [2]. Consequently, experimental designs that utilize mixed isomer preparations or the incorrect isomer cannot replicate the distinct effects of 10,12-CLA on adipocyte delipidation, insulin sensitivity, or inflammatory signaling, leading to irreproducible or confounded results [3].

Quantitative Evidence for the Differentiated Selection of 10,12-Octadecadienoic Acid


10,12-CLA Isomer-Specifically Antagonizes Ligand-Dependent PPARγ Activity in Human Adipocytes

10,12-Octadecadienoic acid, but not the 9,11-CLA isomer, directly suppresses ligand-stimulated activation of PPARγ, a master regulator of adipogenesis and insulin sensitivity. This differentiation is demonstrated by the isomer-specific suppression of a PPRE-luciferase reporter, and is further supported by the observation that the PPARγ ligand BRL fails to prevent 10,12-CLA-mediated reductions in glucose uptake and triglyceride accumulation, indicating a distinct mechanism of action [1].

Lipid Metabolism Adipocyte Biology PPAR Signaling Obesity Research

10,12-CLA Prevents Lipid Accumulation in Adipocytes by PPARγ Modulation at Low Micromolar Concentrations

10,12-Octadecadienoic acid demonstrates potent, concentration-dependent prevention of lipid accumulation in both human and mouse adipocytes. Critically, it fails to activate PPARγ but selectively inhibits thiazolidinedione-induced PPARγ activation, confirming its role as a PPARγ modulator rather than a direct agonist [1].

Adipogenesis Lipid Metabolism PPAR Modulation Obesity Research

Differential Incorporation of 10,12-CLA and 9,11-CLA into Human Plasma Phospholipids

In a controlled human intervention study, the two primary CLA isomers demonstrated differential incorporation into plasma phospholipids. For each gram of the respective isomer consumed daily, the proportion in plasma phospholipids increased by 0.20% for 10,12-CLA, compared to 0.26% for 9,11-CLA [1]. Furthermore, 10,12-CLA uniquely increased plasma triacylglycerol (TAG) levels of conjugated 18:3 fatty acids, while 9,11-CLA increased both conjugated 18:3 and 20:3 species, indicating isomer-specific metabolic fates [1].

Lipidomics Fatty Acid Metabolism Clinical Nutrition Human Studies

10,12-CLA and 9,11-CLA Exhibit Differential Effects on Human Osteoclast Formation and Activity

A direct comparative study of the two main CLA isomers on human osteoclasts revealed distinct functional profiles. At a concentration of 50 μM, 9,11-CLA inhibited osteoclast formation by approximately 70%, whereas 10,12-CLA did not significantly reduce formation [1]. Both isomers decreased osteoclast activity by approximately 85-90%, and both inhibited the expression of cathepsin K (9,11-CLA by ~60%; 10,12-CLA by ~50%) and RANK (9,11-CLA by ~85%; 10,12-CLA by ~65%) [1].

Bone Biology Osteoclastogenesis Lipid Signaling Osteoporosis

Comparative Anticancer Efficacy in a Mammary Carcinogenesis Model

A comparative study in a rat model of mammary carcinogenesis evaluated the anticancer efficacy of purified 9,11-CLA and 10,12-CLA. Both isomers, when fed at 0.5% of the diet, reduced the total number of premalignant lesions by 33-36% at 6 weeks post-carcinogen, and the total number of mammary carcinomas by 35-40% at 24 weeks [1]. Notably, the tissue level of 10,12-CLA in the mammary fat pad was found to be much lower than that of 9,11-CLA, suggesting a higher potency per unit of tissue concentration for 10,12-CLA [1].

Cancer Prevention Mammary Carcinogenesis Fatty Acids Oncology

High-Purity Analytical Standards Enable Precise Quantification in Lipidomics

For quantitative lipidomics and analytical method development, the availability of high-purity, well-characterized material is non-negotiable. 10,12-Octadecadienoic acid is commercially available as an analytical standard with a specified purity of ≥98% (e.g., MedChemExpress HY-116538R, Aladdin E275265) [1]. This is in contrast to some commercial offerings where the compound is supplied as an 80% isomer mixture (e.g., Bidepharm BD55664) . The high-purity standard is essential for generating accurate calibration curves and for unequivocal identification of this specific isomer in complex biological matrices via LC-MS/MS or GC-MS [2].

Analytical Chemistry Lipidomics Method Validation Quality Control

Defined Application Scenarios for 10,12-Octadecadienoic Acid Based on Verified Differential Evidence


Investigating PPARγ-Mediated Adipocyte Delipidation and Insulin Resistance

Researchers studying the molecular mechanisms of adipocyte delipidation or insulin resistance should utilize 10,12-Octadecadienoic acid as the preferred tool compound over 9,11-CLA. As demonstrated by Kennedy et al., only 10,12-CLA antagonizes ligand-dependent PPARγ activity in human adipocytes, providing a direct, isomer-specific tool to probe this pathway [1]. The compound prevents lipid accumulation at concentrations as low as 5 μM, enabling precise dose-response studies without confounding PPARγ activation [2].

Lipidomics and Clinical Nutrition Studies Requiring Isomer-Specific Metabolic Tracking

For studies quantifying the incorporation and metabolic fate of dietary CLA isomers in human plasma, purified 10,12-Octadecadienoic acid is essential. Thijssen et al. established that 10,12-CLA has a distinct incorporation efficiency into plasma phospholipids (0.20% per gram) and a unique effect on plasma TAG fatty acid species compared to 9,11-CLA [3]. Use of a mixed isomer preparation would confound these isomer-specific metabolic signatures, invalidating the study's conclusions.

Preclinical Mammary Cancer Studies Exploring Isomer-Specific Potency

In preclinical oncology research focused on mammary carcinogenesis, 10,12-Octadecadienoic acid offers a unique advantage: comparable efficacy in reducing tumors and premalignant lesions (35-40% and 33-36%, respectively) compared to 9,11-CLA, but at a significantly lower tissue accumulation level in the target organ [4]. This implies a higher relative potency, making 10,12-CLA the preferred isomer for dose-ranging studies and for investigating mechanisms of action that are independent of tissue accumulation.

Analytical Method Development and Quantitative Lipidomics

For the development and validation of LC-MS/MS or GC-MS methods for the quantification of CLA isomers in biological matrices, the ≥98% purity analytical standard of 10,12-Octadecadienoic acid is required [5]. The high purity ensures accurate calibration curve generation and unambiguous isomer identification, which is not possible with lower-purity isomer mixtures (e.g., 80% purity) . This is critical for studies in the Human Metabolome Database (HMDB) and for complying with journal requirements for method validation [6].

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